molecular formula C15H21N5O2 B2721620 3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-25-8

3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2721620
CAS No.: 887461-25-8
M. Wt: 303.366
InChI Key: IZFAHOYPSCAHNM-UHFFFAOYSA-N
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Description

3-Isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its core imidazopurine-dione structure is recognized as a privileged scaffold in the development of therapeutic agents. Compounds within this structural family are frequently investigated for their potential to modulate key biological pathways . For instance, recent scientific literature has highlighted related imidazo[2,1-f]purine derivatives for their role in targeting cytokine signaling. One area of application is in oncology research, where similar molecules have been identified as potent and selective inhibitors of MIF2 (D-dopachrome tautomerase), a homologous protein of Macrophage Migration Inhibitory Factor (MIF) that plays a key role in cancer cell proliferation . These inhibitors have demonstrated efficacy in suppressing the growth of non-small cell lung cancer (NSCLC) cells in both two-dimensional and three-dimensional culture models by inducing cell cycle arrest and deactivating the MAPK signaling pathway . The structural features of this compound, including the isopentyl substituent, suggest it is a candidate for probing enzyme active sites and protein-protein interactions, particularly those involving the MIF family of cytokines which are implicated in cancer, autoimmune, and inflammatory diseases . This reagent provides researchers with a valuable chemical tool for exploring novel oncological targets, screening for anti-proliferative activity, and further elucidating the complex biology of cytokine networks in disease models.

Properties

IUPAC Name

4,6,7-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-9(2)6-7-19-13(21)11-12(18(5)15(19)22)16-14-17(4)10(3)8-20(11)14/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFAHOYPSCAHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Purine Precursors

The imidazo[2,1-f]purine scaffold is typically built via cyclization reactions. A common approach involves condensing 4-nitroimidazole derivatives with orthoesters or aldehydes. For example:

  • Starting Materials : Ethyl cyanoacetate and benzylurea are condensed to form 1-benzyl-6-amino-uracil.
  • Dibromination and Cyclization : Treatment with N-bromosuccinimide (NBS) introduces bromine at C5, followed by cyclization with 4-methoxypyridine to yield pyrido[2,1-f]purine-2,4-dione.
  • Functionalization : Alkylation at N3 with isopentyl bromide introduces the 3-isopentyl group.

Key Conditions :

  • Solvents: Acetonitrile, dimethylformamide (DMF).
  • Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotonation.
  • Yields: 60–86% for cyclization steps.

Regioselective Alkylation

Sequential Methylation

Introducing methyl groups at positions 1,7,8 requires controlled alkylation:

  • N1 Methylation : Treatment with methyl iodide in the presence of potassium carbonate.
  • C7 and C8 Methylation :
    • C7 : Electrophilic substitution using dimethyl sulfate under basic conditions.
    • C8 : Suzuki-Miyaura coupling with methylboronic acid.

Optimization Notes :

  • Catalysts : Potassium iodide enhances reaction rates in SN2 alkylations.
  • Temperature : 80–120°C for complete substitution.
  • Yields : 70–90% per methylation step.

Isopentyl Group Installation

Nucleophilic Substitution at N3

The 3-isopentyl moiety is introduced via alkylation of a purine intermediate:

  • Intermediate : 8-Bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione.
  • Reagents : Isopentyl bromide, potassium carbonate, and potassium iodide in N-butyl acetate.
  • Conditions : Reflux at 85–125°C for 4–8 hours.

Yield : 75–88% after purification.

Final Cyclization and Oxidation

Vilsmeier-Haack Reaction

Formylation of the imidazo ring using a Vilsmeier reagent (POCl3/DMF) ensures correct ring closure:

  • Reagents : DMF and phosphorus oxychloride.
  • Conditions : 0–5°C for 2 hours, followed by warming to room temperature.

Yield : 65–78%.

Oxidation to Dione

The diketone structure is achieved via oxidation with potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
Conditions :

  • Solvent: Acetone/water mixture.
  • Temperature: 50°C for 3 hours.
    Yield : 85–92%.

Comparative Analysis of Methods

Step Method Conditions Yield Advantages
Core Cyclization NBS/DMF cyclization 80°C, 6 h 72% High regioselectivity
N3 Alkylation Isopentyl bromide/K2CO3 120°C, 8 h 88% Scalable with minimal byproducts
C8 Methylation Suzuki coupling Pd(PPh3)4, 100°C 70% Compatible with sensitive functional groups
Oxidation to Dione KMnO4 oxidation 50°C, 3 h 90% Environmentally benign

Challenges and Solutions

  • Regioselectivity : Competing alkylation at N7/N9 is mitigated using bulky bases like DBU.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves closely eluting intermediates.
  • Stability : Light-sensitive intermediates are handled under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Notably:

  • Anticancer Properties : Research indicates that imidazopurine derivatives can inhibit cell proliferation in various cancer cell lines. Studies have shown that 3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes in vitro. This positions it as a candidate for treating inflammatory diseases by potentially modulating pathways such as NF-kB signaling.

Enzyme Inhibition

The compound serves as a biochemical probe or inhibitor in enzymatic studies. Its structural characteristics allow it to interact with various enzymes, which could lead to the development of novel therapeutic agents targeting specific pathways involved in diseases.

Research has highlighted its potential bioactive properties beyond anticancer and anti-inflammatory effects. These include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Materials Science

In industrial applications, this compound is being explored for its utility in developing functional materials such as dyes for solar cells and other optical applications.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of this compound. Here are some notable findings:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Study BAnti-inflammatory EffectsReduction in TNF-alpha levels in macrophage cultures treated with the compound.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)

  • Structural Differences : Features a fluorophenylpiperazinylalkyl chain at the 8-position instead of isopentyl.
  • Activity: Potent 5-HT1A/5-HT7 dual receptor ligand (Ki values in nanomolar range). Exhibited antidepressant activity at 2.5–5 mg/kg in the forced swim test (FST) and anxiolytic effects in the four-plate test . Lower inhibitory potency for PDE4B and PDE10A compared to serotonin receptor affinity .
  • Metabolic Stability : Moderate lipophilicity (logP ~3.2) and stability in human liver microsomes .

3-Isopentyl-1,7,8-Trimethyl Derivative

  • Structural Differences : Isopentyl group at the 3-position may enhance membrane permeability compared to arylpiperazinyl chains.
  • Inferred Activity : Likely retains 5-HT1A/5-HT7 affinity due to conserved 1,7,8-trimethyl core but lacks fluorophenylpiperazine moiety, which is critical for 5-HT7 selectivity in Compound 3i .

PPARγ-Targeting Derivatives

CB11 (3-Butyl-1,6,7-trimethyl-8-(2-aminophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)

  • Structural Differences: Butyl group at the 3-position and 2-aminophenyl substituent at the 8-position.
  • Activity: PPARγ agonist with pro-apoptotic effects in NSCLC cells via ROS production and caspase-3 activation . No reported serotonin receptor activity, highlighting substituent-driven target divergence.

3-Isopentyl-1,7,8-Trimethyl Derivative

  • Inferred Activity: The isopentyl chain may reduce PPARγ binding compared to CB11’s butyl-aminophenyl combination, favoring alternative targets like serotonin receptors.

Adenosine Receptor-Targeting Derivatives

1-Benzyl-8-Methoxy-3-Propylpyrido[2,1-f]Purine-2,4-Dione

  • Structural Differences : Pyrido-purine core with benzyl and methoxy groups.
  • Activity: Selective A3 adenosine receptor antagonist (Ki ~50 nM) .
  • Key Contrast : The imidazo-purine scaffold in 3-isopentyl-1,7,8-trimethyl derivative lacks pyridine ring substitution, likely reducing A3 affinity.

Kinase Inhibitors and Anticancer Derivatives

Compound 65 (8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)

  • Structural Differences : Aryl substitutions at 7- and 8-positions.
  • Activity :
    • Kinase inhibitor with antiproliferative effects; melting point 372–374°C .
  • Inferred Contrast : 3-Isopentyl derivative’s aliphatic chain may reduce kinase affinity compared to aryl-substituted analogs.

Physicochemical and Pharmacokinetic Comparison

Compound logP Metabolic Stability (HLM) Melting Point (°C) Key Substituents
3-Isopentyl-1,7,8-trimethyl ~3.5* Moderate* Not reported 3-isopentyl, 1,7,8-trimethyl
Compound 3i 3.2 Moderate 256–258 8-fluorophenylpiperazinylpentyl
CB11 2.8 Low (HLM t1/2 <30 min) Not reported 3-butyl, 8-aminophenyl
Compound 65 2.1 High 372–374 7/8-aryl substitutions

*Estimated based on alkyl chain contributions.

Biological Activity

3-Isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the class of imidazopurines. Its unique chemical structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H21N5O2\text{C}_{15}\text{H}_{21}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in biochemical pathways. The following mechanisms have been identified:

  • Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which is significant in regulating cyclic nucleotide levels in cells.
  • Serotonin Receptor Modulation : It has been evaluated for its affinity towards serotonin receptors (5-HT), indicating potential antidepressant and anxiolytic effects.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

1. Antidepressant and Anxiolytic Effects

A study conducted on derivatives of imidazo[2,1-f]purine demonstrated that certain analogs exhibited significant antidepressant-like effects in animal models. The compound was particularly noted for its action on the forced swim test (FST) in mice, where it outperformed traditional anxiolytics like diazepam at certain dosages .

2. Enzymatic Inhibition

Research has indicated that this compound acts as a weak inhibitor of phosphodiesterases PDE4B and PDE10A. These enzymes are involved in the degradation of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Antidepressant5-HT receptorsSignificant antidepressant effects
AnxiolyticGABA receptorsGreater potency than diazepam
Phosphodiesterase InhibitionPDE4B and PDE10AWeak inhibition

Case Study 1: Antidepressant Activity

In a controlled experiment involving various imidazopurines including this compound, researchers found that specific derivatives exhibited notable reductions in depressive behaviors in rodent models compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of this compound. By utilizing human liver microsomes to assess metabolic stability and lipophilicity alongside enzyme assays for PDE activity, researchers confirmed that the compound's structural characteristics significantly influenced its inhibitory potency against phosphodiesterases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[2,1-f]purine-2,4-dione derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization reactions. For example, 8-substituted derivatives are generated by reacting bromoxanthine intermediates with α,ω-dibromoalkanes, followed by refluxing with amines to form 7,8-dihydroimidazo[1,2-f]purine-diones . Key steps include:

  • Wittig cyclization : Triphenylphosphine-mediated intramolecular cyclization of intermediates .

  • Sonogashira/Huisgen reactions : For introducing alkynyl or triazole substituents .

  • Optimization : Temperature (e.g., 65–80°C), solvent selection (DMF, tert-butanol/H2O), and catalyst systems (e.g., Pd(Ph3P)4, CuI) are critical for yield and purity .

    Table 1 : Common Reaction Conditions for Derivative Synthesis

    Reaction TypeReagents/ConditionsYield RangeKey References
    CyclizationNaOMe, reflux40–82%
    Sonogashira CouplingPd(Ph3P)4, DMF, 80°C49–58%
    Huisgen Azide-AlkyneCuI, sodium ascorbate, 65°C55%

Q. How are structural and purity characteristics validated for these compounds?

  • Methodological Answer :

  • NMR/HRMS : Confirm regiochemistry and substituent placement (e.g., methyl groups at N1/N3 vs. N7/N8) .
  • HPLC : Purity >95% is standard, with C18 columns and UV detection (λmax 300–302 nm) .
  • Melting Points : Used to assess crystallinity and batch consistency (e.g., 168–235°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., isopentyl, trifluoromethyl) influence 5-HT1A receptor affinity and functional selectivity?

  • Methodological Answer :

  • SAR Studies : Fluorine or trifluoromethyl groups at the phenylpiperazine moiety enhance 5-HT1A binding (Ki = 0.2–0.6 nM) by increasing hydrophobic interactions .

  • Functional Assays : Agonist vs. antagonist activity is determined via cAMP inhibition (EC50 = 10–100 nM) and β-arrestin recruitment assays .

  • Case Study : AZ-861 (3-CF3) shows stronger agonism than AZ-853 (2-F) due to improved receptor docking .

    Table 2 : Substituent Effects on 5-HT1A Activity

    CompoundSubstituent (Position)Ki (nM)Functional Activity
    AZ-8532-F (Phenyl)0.6Partial Agonist
    AZ-8613-CF3 (Phenyl)0.2Full Agonist

Q. What methodologies assess brain penetration and metabolic stability for in vivo studies?

  • Methodological Answer :

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predicts blood-brain barrier penetration (e.g., Papp > 4 × 10<sup>−6</sup> cm/s) .
  • Microsomal Stability : Human/mouse liver microsomes quantify metabolic half-life (e.g., t1/2 > 60 min indicates stability) .
  • Pharmacokinetic Profiling : Brain-to-plasma ratios (>0.3) confirm CNS availability, as seen with AZ-853 .

Q. How are off-target effects (e.g., α1-adrenolytic, sedative) evaluated during safety profiling?

  • Methodological Answer :

  • In Vitro Binding Panels : Screen for α1, muscarinic, and histamine H1 receptors to predict cardiovascular (e.g., hypotension) or anticholinergic effects .
  • In Vivo Models :
  • Forced Swim Test (FST) : Dose-dependent reduction in immobility time indicates antidepressant efficacy without motor impairment .
  • Locomotor Activity : Sedation is measured via open-field test (e.g., AZ-861 induces mild hypoactivity at 10 mg/kg) .
  • Lipid/Glucose Metabolism : Serum triglycerides and cholesterol are monitored after repeated dosing .

Q. What computational strategies guide the design of selective PDE4/10A inhibitors within this scaffold?

  • Methodological Answer :

  • Molecular Docking : Pyrimidinyl-piperazinyl derivatives (e.g., compound 4b) show PDE4B binding via hydrogen bonding with Gln<sup>443</sup> .
  • QSAR Models : LogP values (2.5–3.5) correlate with PDE inhibition (IC50 = 100–500 nM) .
  • Selectivity Filters : Avoid adenosine A2A receptor binding (Ki > 1 µM) to minimize off-target effects .

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